Cas no 961-71-7 (1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl-N2-(phenylmethyl)-)

961-71-7 structure
Nombre del producto:1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl-N2-(phenylmethyl)-
1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl-N2-(phenylmethyl)- Propiedades químicas y físicas
Nombre e identificación
-
- 1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl-N2-(phenylmethyl)-
- ANTERGAN
- N'-benzyl-N,N-dimethyl-N'-phenylethane-1,2-diamine
- 2339 RP
- Bridal
- Dimetina
- Lergitin
- N-Benzyl-N',N'-dimethyl-N-phenyl-aethylendiamin
- N-benzyl-N',N'-dimethyl-N-phenyl-ethylenediamine
- Phenbenzamin
- PHENBENZAMINE
- PM 245
- RP 2339
- 1,2-Ethanediamine, N,N-dimethyl-N'-phenyl-N'-(phenylmethyl)-
- 4-12-00-02324 (Beilstein Handbook Reference)
- Ethylenediamine, N-benzyl-N',N'-dimethyl-N-phenyl-
- SCHEMBL94485
- PM245
- PHENBENZAMINE [WHO-DD]
- N,N-DIMETHYL-N'-PHENYL-N'-PHENYLMETHYL-1,2-ETHANEDIAMINE
- benzyl-(2-dimethylaminoethyl)-phenyl-amine
- NCI-C60719
- DTXSID3043863
- 733W48NG2Q
- Q18388093
- 961-71-7
- BRN 2738634
- CHEMBL157118
- CHEBI:135041
- N-Benzyl-N',N'-dimethyl-N-phenylethylenediamine
- UNII-733W48NG2Q
- PM-245
- 1,2-ETHANEDIAMINE, N1,N1-DIMETHYL-N2-PHENYL-N2-(PHENYLMETHYL)-
-
- Renchi: InChI=1S/C17H22N2/c1-18(2)13-14-19(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16/h3-12H,13-15H2,1-2H3
- Clave inchi: CHOBRHHOYQKCOU-UHFFFAOYSA-N
- Sonrisas: CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2
Atributos calculados
- Calidad precisa: 254.17800
- Masa isotópica única: 254.178299
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 6
- Complejidad: 227
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 6.5
- Xlogp3: 3.7
Propiedades experimentales
- Denso: 1.0160
- Punto de ebullición: 387.59°C (rough estimate)
- Punto de inflamación: 166.2°C
- índice de refracción: 1.5794
- PSA: 6.48000
- Logp: 3.25480
1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl-N2-(phenylmethyl)- Información de Seguridad
- Palabra de señal:Warning
- Condiciones de almacenamiento:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl-N2-(phenylmethyl)- Datos Aduaneros
- Código HS:2921590090
- Datos Aduaneros:
China Customs Code:
2921590090Overview:
2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl-N2-(phenylmethyl)- Literatura relevante
-
1. 421. Synthesis of NN-dialkyl-N′-arylalkyl-N′-4-cinnolinyl(or 9-fluorenyl or 6-methyl-3-pyridazinyl or 1-phthalazinyl or 2-quinoxalinyl)ethylenediamines of potential pharmacological interestN. B. Chapman,K. Clarke,K. Wilson J. Chem. Soc. 1963 2256
-
2. Chapter 17. Histaminic and cholinergic agonists and antagonists
-
3. 769. Synthesis of NN-dialkyl-N′-benzyl(or -ethyl)-N′-1(or 2)-naphthyl-ethylenediamines as potential histamine antagonistsN. B. Chapman,J. W. James,J. F. A. Williams J. Chem. Soc. 1952 4024
-
4. 212. Aminoalkyl tertiary carbinols and derived products. Part III. 3-Tertiary-amino-1-aryl-1-(2-pyridyl)-propan-1-ols and -prop-1-enesD. W. Adamson,J. W. Billinghurst J. Chem. Soc. 1950 1039
-
B. N. Feitelson,V. Petrow J. Chem. Soc. 1952 228
961-71-7 (1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl-N2-(phenylmethyl)-) Productos relacionados
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